2-Azabicyclo[2.2.2]octane-3,5-dione
Description
Significance of Bridged Bicyclic Lactams in Synthetic Strategy
Bridged bicyclic lactams are a class of strained heterocyclic compounds that have proven to be valuable intermediates in organic synthesis. nih.gov Their rigid frameworks allow for precise control over stereochemistry, making them attractive building blocks for the synthesis of natural products and pharmaceuticals. The geometric constraints of these systems can lead to unusual reactivity compared to their more flexible, acyclic counterparts. nih.gov The distortion of the amide bond within these bridged systems is a key feature, influencing their chemical properties and reactivity. nih.gov This deviation from planarity can be substantial, exceeding 60% of the theoretical maximum distortion, which makes these lactams highly reactive. nih.gov
The unique reactivity of bridged lactams has been exploited in various synthetic transformations. For instance, they can undergo "sew-and-cut" reactions involving transition-metal-free N–C bond activation, providing a pathway to complex nitrogen-containing heterocycles. nih.gov Furthermore, the synthesis of bridged lactams has been achieved through various methods, including intramolecular Diels-Alder reactions and Schmidt rearrangements. nih.govacs.org
Overview of the 2-Azabicyclo[2.2.2]octane Framework as a Synthetic Target
The 2-azabicyclo[2.2.2]octane, or isoquinuclidine, framework is a prominent structural motif in a number of natural products with interesting pharmacological properties, such as ibogaine (B1199331) and dioscorine. researchgate.net This has made it a compelling target for synthetic and medicinal chemists for decades. researchgate.net The rigid structure of the 2-azabicyclo[2.2.2]octane core makes it an ideal scaffold for the development of new drugs and a valuable model system for studying chemical reactivity. researchgate.netlookchem.com
Derivatives of this framework have been investigated for a range of biological activities. For example, certain 2-azabicyclo[2.2.2]octane derivatives have been synthesized and evaluated as potent inhibitors of prolyl endopeptidase (PEP), an enzyme implicated in neurological disorders. acs.org The compound 2-Azabicyclo[2.2.2]octane-3,5-dione, in particular, may hold potential in medicinal chemistry due to structural features that could mimic neurotransmitters or other biologically active molecules. cymitquimica.com The synthesis of functionalized 2-azabicyclo[2.2.2]octanes is an active area of research, with applications in creating bioisosteres of the phenyl ring, which can lead to improved physicochemical properties in drug candidates. researchgate.net
Historical Context of Isoquinuclidone Synthesis
The synthesis of isoquinuclidones, which are derivatives of the 2-azabicyclo[2.2.2]octane system containing a ketone function, has a rich history. Early methods for constructing this bicyclic core often involved multi-step sequences. Key reactions that have been historically and are currently employed in the synthesis of isoquinuclidone and its derivatives include the Dieckmann condensation and the Hofmann rearrangement.
The Dieckmann condensation , an intramolecular Claisen condensation of diesters, is a powerful tool for forming five- and six-membered rings. alfa-chemistry.comwikipedia.org This reaction proceeds under basic conditions to yield a β-ketoester, which is a key intermediate in the synthesis of various cyclic compounds. alfa-chemistry.comwikipedia.orglibretexts.org The mechanism involves the deprotonation of an α-carbon to an ester, followed by an intramolecular nucleophilic attack on the other ester group. wikipedia.orgnumberanalytics.com
The Hofmann rearrangement provides a method for converting a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgnumberanalytics.com This reaction, discovered by August Wilhelm von Hofmann in 1881, proceeds through an isocyanate intermediate. numberanalytics.comthermofisher.com The reaction is significant for its ability to introduce an amino group while shortening the carbon chain, a valuable transformation in the synthesis of complex molecules. numberanalytics.comchemistrysteps.com
A notable synthesis of this compound was achieved through a hetero-Diels-Alder reaction of an electron-deficient nitrile, p-toluenesulfonyl cyanide, with a silyl (B83357) enol ether of cyclohexenone. researchgate.net Hydrolysis of the resulting adduct yielded the crystalline dione (B5365651) in excellent yield. researchgate.net
The following table provides a summary of key synthetic reactions used in the preparation of isoquinuclidone frameworks:
| Reaction Name | Description | Key Features |
| Dieckmann Condensation | Intramolecular cyclization of a diester to form a β-ketoester. alfa-chemistry.comwikipedia.org | Forms 5- and 6-membered rings efficiently; base-catalyzed. wikipedia.orgorganic-chemistry.org |
| Hofmann Rearrangement | Conversion of a primary amide to a primary amine with one less carbon. wikipedia.orgnumberanalytics.com | Proceeds via an isocyanate intermediate; useful for amine synthesis. wikipedia.orgchemistrysteps.com |
| Hetero-Diels-Alder Reaction | A [4+2] cycloaddition reaction involving a heteroatom. researchgate.net | Can be used to construct the bicyclic core in a single step. researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
2-azabicyclo[2.2.2]octane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-6-3-4-1-2-5(6)7(10)8-4/h4-5H,1-3H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQSEXIKKWCLJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)CC1NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Azabicyclo 2.2.2 Octane 3,5 Dione
Cycloaddition Reactions in the Construction of the Azabicyclic Core
Cycloaddition reactions represent a powerful and convergent approach to the synthesis of the 2-azabicyclo[2.2.2]octane core. These reactions, which form the bicyclic system in a single step, are characterized by their high atom economy and stereochemical control.
Nitrile Diels-Alder Reactions
A key strategy for the formation of the 2-azabicyclo[2.2.2]octane-3,5-dione framework is the hetero-Diels-Alder reaction involving a nitrile as the dienophile. researchgate.netnih.gov This approach capitalizes on the [4+2] cycloaddition between a suitable diene and an electron-deficient nitrile to construct the core nitrogen-containing six-membered ring.
The success of the nitrile Diels-Alder reaction hinges on the appropriate selection of reactants. Electron-deficient nitriles are crucial for this transformation. A notable example is the use of p-toluenesulfonyl cyanide, which has proven to be an effective dienophile. researchgate.netnih.gov Another reagent explored is ethyl cyanoformate, also known as Mander's reagent, though it can lead to the formation of an unstable adduct. nih.govsigmaaldrich.com
The diene component is typically a silyl (B83357) enol ether derived from a cyclohexenone. researchgate.netnih.gov These electron-rich dienes exhibit the necessary reactivity to engage with the electron-deficient nitrile in the cycloaddition.
Table 1: Reactants in Nitrile Diels-Alder Reaction
| Reactant Type | Example Compound | Role |
|---|---|---|
| Electron-Deficient Nitrile | p-Toluenesulfonyl cyanide | Dienophile |
| Silyl Enol Ether | Silyl enol ether of cyclohexenone | Diene |
| Electron-Deficient Nitrile | Ethyl cyanoformate | Dienophile |
The hetero-Diels-Alder reaction between the silyl enol ether of cyclohexenone and an electron-deficient nitrile, such as p-toluenesulfonyl cyanide, yields a hydrolytically sensitive [4+2] cycloadduct. nih.gov This initial adduct can be produced in good yield. researchgate.netnih.gov Subsequent hydrolysis of this adduct is a critical step, leading to the formation of the desired this compound as a crystalline solid in excellent yield. nih.govsigmaaldrich.com In contrast, the adduct formed with ethyl cyanoformate has been found to be unstable. nih.govsigmaaldrich.com
Aza-Diels-Alder Strategies and Dienophile Design
Aza-Diels-Alder reactions, where the nitrogen atom is part of the dienophile, are a frequently employed method for constructing nitrogen-containing six-membered rings. researchgate.net The key to a successful synthesis lies in the implementation of sufficiently reactive aza-dienophiles that form relatively stable bicyclic intermediates. researchgate.net The design of the dienophile is therefore a critical aspect of this strategy.
1,3-Dipolar Cycloadditions (e.g., with 3-Oxidopyraziniums)
1,3-Dipolar cycloadditions offer another pathway to azabicyclic systems. 3-Oxidopyraziniums, which are classified as azomethine ylides, can participate in such reactions with various dipolarophiles like acrylate (B77674) and acrylic acid derivatives. nih.govresearchgate.netnih.gov While these reactions primarily yield 3,8-diazabicyclo[3.2.1]octanes, the formation of 2,5-diazabicyclo[2.2.2]octanes has been observed as a minor product. nih.govresearchgate.netnih.gov Interestingly, the choice of dipolarophile can influence the product distribution. For instance, the reaction of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl 2-phenyl acrylate directly afforded the 2,5-diazabicyclo[2.2.2]octane product in a significant yield. nih.govresearchgate.net It has been shown that the 2,5-diazabicyclo[2.2.2]octanes can be formed from the initially produced 3,8-diazabicyclo[3.2.1]octanes through a Wagner-Meerwein rearrangement. nih.govresearchgate.net
Table 2: Influence of Dipolarophile on Cycloaddition Product
| Dipolarophile | Major Product | Minor Product/Direct Product |
|---|---|---|
| Methyl acrylate, tert-butyl acrylate, methyl crotonate | 3,8-diazabicyclo[3.2.1]octane | 2,5-diazabicyclo[2.2.2]octane (trace) |
| Methyl 2-phenyl acrylate | - | 2,5-diazabicyclo[2.2.2]octane (40% yield) |
| Acrylic acid, 2-phenylacrylic acid | - | Tricyclic fused lactone-lactam systems |
Multicomponent Reaction Sequences
Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to complex molecules by combining three or more starting materials in a single synthetic operation. While specific MCRs leading directly to this compound are not extensively detailed in the provided context, the principles of MCRs are relevant to the synthesis of related bicyclic structures. For instance, a one-pot tandem amination/lactamization sequence has been developed for the preparation of 2-azabicyclo[2.2.2]octanones from 6-carboalkoxycyclohex-2-enones and aqueous ammonia (B1221849). researchgate.netthieme-connect.com This type of reaction sequence, which involves the formation of multiple bonds in a single pot, exemplifies the efficiency of multicomponent strategies in heterocyclic synthesis.
Tandem Amination/Cyclization Approaches
Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical route to complex molecules. One such approach for the synthesis of 2-azabicyclo[2.2.2]octanones involves a one-pot amination/lactamization sequence. researchgate.net This method utilizes 6-carboalkoxycyclohex-2-enones and aqueous ammonia to construct the bicyclic framework. researchgate.net The reaction proceeds through an initial Michael addition of ammonia to the enone, followed by an intramolecular cyclization to form the lactam. This tandem procedure has been shown to be effective for preparing a range of 2-azabicyclo[2.2.2]octanone derivatives. researchgate.net
Double Michael Addition and Intramolecular Hemiamination
A notable strategy for constructing the 2-azabicyclo[2.2.2]octane core involves a double Michael addition followed by an intramolecular hemiamination. This approach has been successfully employed in the synthesis of 3-isoquinuclidones. researchgate.net The reaction sequence is initiated by the addition of a suitable nucleophile to an α,β-unsaturated system, followed by a second Michael addition to form a key intermediate. This intermediate then undergoes an intramolecular cyclization via hemiamination to yield the desired bicyclic lactam. This method is valued for its ability to generate significant molecular complexity in a single, atom-economical step. researchgate.net
Oxidative Routes to the Dione (B5365651) System (e.g., using Potassium Permanganate)
Oxidative methods provide a direct route to the this compound system from suitably functionalized precursors. One documented example involves the oxidation of a 2-(4-methoxyphenyl)-7,7-dimethyl-2-azabicyclo[2.2.2]octane derivative. whiterose.ac.uk In this synthesis, the amine precursor is treated with potassium permanganate (B83412) in a mixture of acetonitrile (B52724) and water. whiterose.ac.uk The reaction, carried out at room temperature, effectively oxidizes the methylene (B1212753) groups adjacent to the nitrogen atom, leading to the formation of the dione. whiterose.ac.uk After the reaction is complete, the excess potassium permanganate is quenched with sodium metabisulfite. whiterose.ac.uk This oxidative approach highlights a key transformation for installing the dione functionality onto a pre-existing 2-azabicyclo[2.2.2]octane skeleton.
Deracemization and Enantioselective Synthesis
The inherent chirality of the 2-azabicyclo[2.2.2]octane scaffold necessitates methods for obtaining single enantiomers, which is crucial for pharmacological applications.
Resolution Strategies for Enantiomeric Forms
Classical resolution of racemates remains a viable strategy for separating enantiomers. For bicyclic lactams, this can be achieved through the formation of diastereomeric salts with a chiral resolving agent. For instance, the resolution of 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acid has been accomplished by forming diastereomeric salts with a chiral amine. rsc.org These diastereomers can then be separated by crystallization, followed by regeneration of the individual enantiomers. Another technique is spontaneous resolution, where a racemic conglomerate crystallizes, allowing for the mechanical separation of enantiomeric crystals. mathnet.ruresearchgate.net
Asymmetric Induction in Bicyclic Lactam Formation
Asymmetric synthesis aims to directly produce a single enantiomer, avoiding the need for resolution. Asymmetric induction can be achieved by using chiral auxiliaries, catalysts, or starting materials. For example, the synthesis of optically active endo,endo-bicyclo[2.2.2]octane-2,5-diol and the corresponding dione has been reported, demonstrating the potential for enantioselective routes to these bicyclic systems. acs.org Furthermore, asymmetric intramolecular Stetter reactions catalyzed by chiral nucleophilic triazolinylidene carbenes have been developed for the enantioselective synthesis of related bicyclic compounds. acs.org These methods introduce chirality early in the synthetic sequence, leading to the desired enantiomerically enriched product.
Strategic Retrosynthetic Analysis of the this compound Scaffold
A retrosynthetic analysis of the this compound scaffold reveals several key disconnections and corresponding synthetic strategies. A primary disconnection can be made at the amide bonds, suggesting a cyclization of a substituted cyclohexane (B81311) precursor.
A powerful and convergent approach is the hetero-Diels-Alder reaction. researchgate.netnih.gov This strategy involves the [4+2] cycloaddition of a 1,3-diene with a heterodienophile, such as a nitrile. For the synthesis of 2-azabicyclo[2.2.2]octa-3,5-dione, the silyl enol ether of cyclohexenone can serve as the diene component, reacting with an electron-deficient nitrile like p-toluenesulfonyl cyanide. researchgate.netnih.gov This cycloaddition forms a hydrolytically sensitive adduct which, upon hydrolysis, yields the target dione in excellent yield. researchgate.netnih.gov This method is particularly attractive due to its efficiency and the direct formation of the bicyclic core.
Another retrosynthetic approach involves disconnections that lead back to more flexible acyclic or monocyclic precursors. For example, the tandem amination/lactamization strategy disconnects the bicyclic system to a 6-carboalkoxycyclohex-2-enone and ammonia. researchgate.net This highlights a strategy based on conjugate addition and subsequent intramolecular cyclization. Similarly, the double Michael addition and intramolecular hemiamination approach points to precursors that can undergo sequential additions to construct the ring system. researchgate.net
Oxidative strategies suggest a disconnection of the carbonyl groups, leading back to a 2-azabicyclo[2.2.2]octane precursor. whiterose.ac.uk This implies a synthetic route where the bicyclic nitrogen-containing framework is constructed first, followed by a late-stage oxidation to introduce the dione functionality.
Chemical Transformations and Reactivity of 2 Azabicyclo 2.2.2 Octane 3,5 Dione
Reactions at the Carbonyl Centers
The reactivity of the dione (B5365651) functionality in 2-azabicyclo[2.2.2]octane-3,5-dione is characterized by the electrophilicity of the two carbonyl carbons. While specific studies on this exact dione are limited, the reactivity can be inferred from related bicyclic dione systems. For instance, the analogous, more strained 2-azabicyclo[2.2.0]hexane-3,5-dione, readily reacts with a range of nucleophiles. rsc.org This suggests that the carbonyl groups of this compound would be susceptible to attack by nucleophiles such as alcohols, amines, thiols, and organometallic reagents like Grignard reagents. rsc.org Such reactions would lead to the formation of hemiacetals, hemithioacetals, or tertiary alcohols, respectively, providing a pathway to functionalized azabicyclic structures. The rigid bicyclic framework is expected to influence the facial selectivity of nucleophilic attack at the C3 and C5 positions.
Stereochemical Control in Functionalization Reactions
The rigid, conformationally locked structure of the 2-azabicyclo[2.2.2]octane skeleton exerts significant control over the stereochemical course of its reactions. The facial selectivity of reactions is often dictated by steric hindrance imposed by the bicyclic framework. researchgate.net In related 1-azabicyclo[2.2.2]octan-3-ones, Peterson olefination reactions showed (Z)-stereoselectivity, with the outcome influenced by the nature of the substituent at the C2 position and the base used. researchgate.net A proposed transition state involves chelation of a lithium ion between the carbonyl oxygen and the carbanion alpha to the silyl (B83357) group, highlighting the role of the bicyclic topology in organizing the transition state assembly. researchgate.net
Similarly, asymmetric reactions on related azabicycloalkane scaffolds, such as Michael additions and epoxidations, have been shown to proceed with good to excellent diastereomeric ratios and enantiomeric excesses, often guided by chiral auxiliaries or catalysts that interact predictably with the rigid bicyclic core. pwr.edu.pl These examples underscore the principle that the well-defined three-dimensional structure of the 2-azabicyclo[2.2.2]octane system makes it a valuable scaffold for stereocontrolled synthesis, where new stereocenters can be introduced with a high degree of predictability.
Rearrangement Processes and Skeletal Diversification
The constrained nature of the 2-azabicyclo[2.2.2]octane ring system makes it a substrate for various rearrangement reactions, enabling the synthesis of diverse and complex heterocyclic architectures.
Wagner–Meerwein Rearrangements Leading to Bicyclic Systems
Wagner-Meerwein rearrangements, which involve the 1,2-migration of a group to an adjacent carbocation, are pivotal in the skeletal transformations of bicyclic systems. In a closely related system, 2,5-diazabicyclo[2.2.2]octanes have been shown to form from 3,8-diazabicyclo[3.2.1]octane precursors through a Wagner–Meerwein rearrangement. acs.orgnih.gov This transformation highlights the accessibility of the [2.2.2] core via skeletal reorganization of a [3.2.1] system. The reaction proceeds through a carbocation intermediate, with the inherent ring strain and electronic factors of the bicyclic framework driving the rearrangement to the thermodynamically more stable scaffold. nih.gov While this example involves a diaza-analog, it establishes the principle that the azabicyclo[2.2.2]octane skeleton can be accessed through such cationic rearrangement pathways.
Transformations to Tricyclic Lactone-Lactam Frameworks
A notable transformation of the azabicyclo[2.2.2]octane core involves its conversion into novel tricyclic fused lactone-lactam systems. This process has been demonstrated in the reaction of 3-oxidopyraziniums with acrylic acids. acs.orgnih.gov The reaction initially forms a diazabicyclo[3.2.1]octane, which then rearranges via a Wagner-Meerwein shift to a 2,5-diazabicyclo[2.2.2]octane intermediate. nih.govresearchgate.net This intermediate subsequently undergoes an intramolecular SN2 reaction, where a carboxylate anion attacks an iminium carbon, to form the fused lactone ring. acs.orgresearchgate.net This domino process, involving cycloaddition, rearrangement, and lactonization, provides a powerful method for skeletal diversification, yielding complex, highly functionalized tricyclic products from simpler precursors. nih.govresearchgate.net
| Dipolarophile | Product | Yield (%) |
|---|---|---|
| Acrylic acid | Tricyclic fused lactone-lactam | 71 |
| 2-Phenylacrylic acid | Tricyclic fused lactone-lactam | 50 |
Nucleophilic and Electrophilic Reactivity Studies
The reactivity of this compound is defined by both nucleophilic and electrophilic characteristics. The nitrogen atom's lone pair of electrons can act as a nucleophile, although its reactivity is somewhat diminished by the adjacent electron-withdrawing carbonyl groups. The molecule can also form an enolate under basic conditions, which would serve as a potent carbon-based nucleophile for reactions with various electrophiles.
The electrophilic sites are primarily the carbonyl carbons, which are susceptible to attack by nucleophiles as discussed previously. Furthermore, studies on related unsaturated azabicyclic systems provide insight into potential electrophilic reactions. For example, the alkene in 2-azabicyclo[2.2.0]hex-5-enes undergoes addition reactions with electrophiles like bromine and sources of BrOH. clockss.org While the dione lacks this double bond, the underlying bicyclic frame's interaction with electrophiles is noteworthy. The transformation to tricyclic lactone-lactams involves a key intramolecular nucleophilic attack by a carboxylate group, demonstrating the inherent reactivity of functional groups appended to the rigid scaffold. acs.org
Comparative Reactivity with Related Bridged Bicyclic Systems
The chemical reactivity of this compound is best understood in comparison to other bridged bicyclic systems, such as the more strained 2-azabicyclo[2.2.1]heptane and 2-azabicyclo[2.2.0]hexane analogues. The reactivity of these systems is heavily influenced by ring strain. The 2-azabicyclo[2.2.0]hexane system, containing a four-membered azetidine (B1206935) ring, is significantly more strained and undergoes ring-cleavage reactions more readily than the [2.2.2] system. clockss.org
In contrast, the 2-azabicyclo[2.2.1]heptane system, or 2-azanorbornane, also exhibits high reactivity due to its strained nature. Comparisons of Diels-Alder reactions involving cyclopentadienes fused to bicyclo[2.2.2]octane and bicyclo[2.2.1]heptane frameworks reveal that facial selectivity is primarily governed by steric interactions in these rigid structures. researchgate.net The subtle differences in bond angles and spatial arrangement of the bridges in the [2.2.2] versus the [2.2.1] system lead to different steric environments and, consequently, can influence the stereochemical outcome of reactions. The 2-azabicyclo[2.2.2]octane system represents a balance of stability and reactivity, being less prone to ring-opening than its more strained counterparts but still possessing the conformational rigidity needed to enforce high stereoselectivity in its chemical transformations.
Derivatives and Analogues of 2 Azabicyclo 2.2.2 Octane 3,5 Dione: Synthesis and Conformational Aspects
Synthesis of Substituted 2-Azabicyclo[2.2.2]octane Derivatives (e.g., 5-Substituted Analogues)
The synthesis of substituted 2-azabicyclo[2.2.2]octane derivatives allows for the systematic exploration of structure-activity relationships. Various synthetic strategies have been developed to introduce substituents at different positions of the bicyclic core.
One common approach involves the Diels-Alder reaction. For instance, the reaction between 1-methyl-2(1H)-pyridone and maleic anhydride (B1165640) has been used to construct the isoquinuclidine ring system. researchgate.net Similarly, benzyne (B1209423) addition to N-substituted 2-pyridones provides a route to 5,6-benzo-2-azabicyclo[2.2.2]octane derivatives. nih.gov
Another key strategy involves the modification of pre-formed bicyclic ketones. Stereoselective additions of organometallic reagents, such as phenylmagnesium bromide, to 2-azabicyclo[2.2.2]octan-5-ones and -6-ones have been reported to produce substituted alcohol derivatives. acs.org Furthermore, 4-substituted bicyclo[2.2.2]octane-2,6-diones have been synthesized and used as substrates in enantioselective reduction reactions to yield the corresponding hydroxy ketones. researchgate.net An improved four-step synthesis starting from p-aminobenzoic acid (PABA) provides the bicyclic lactam, 2-azabicyclo[2.2.2]octan-3-one, which serves as a versatile intermediate for further derivatization. researchgate.net
Table 1: Selected Synthetic Methods for Substituted 2-Azabicyclo[2.2.2]octane Derivatives
| Starting Material | Reagent(s) | Product Type | Reference(s) |
| N-Alkyl-2-pyridone | Benzyne | 5,6-Benzo-2-azabicyclo[2.2.2]octane | nih.gov |
| 2-Azabicyclo[2.2.2]octan-6-one | Phenylmagnesium bromide | 6-Phenyl-2-azabicyclo[2.2.2]octan-6-ol | acs.org |
| p-Aminobenzoic acid (PABA) | 1. H₂, Catalyst; 2. Heat (250°C); 3. Red-Al | 2-Azabicyclo[2.2.2]octane | researchgate.net |
| 1-Methyl-2(1H)-pyridone | Maleic Anhydride | Adduct for isoquinuclidine ring system | researchgate.net |
Synthesis of Spiro-Bicyclic Systems Containing the 2-Azabicyclo[2.2.2]octane Moiety
Spirocyclic compounds containing the 2-azabicyclo[2.2.2]octane framework are of significant interest due to their structural rigidity and novel three-dimensional arrangements. niscpr.res.in The synthesis of these complex structures often requires multi-step sequences and specialized catalytic systems.
A notable strategy for creating spiro-bicyclo[2.2.2]octane derivatives involves a double Michael addition followed by a ring-closing metathesis as key steps. rsc.org Another powerful method is the Mo(CO)₆-catalyzed two-directional [2+2+2] co-trimerization, which can be used to generate intricate C2-symmetric bis-armed spirocycles. niscpr.res.in The synthesis of spiro-cyclohexene bicyclo[2.2.2]octane derivatives has been achieved through a sequence involving a Claisen rearrangement and ring-closing metathesis. researchgate.net
Specific examples include the synthesis of (-)-spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], a conformationally restricted analogue of acetylcholine (B1216132). nih.gov This highlights the utility of the bicyclic core in creating highly selective receptor ligands. The synthesis of spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine] has also been described, typically involving the reaction of an azabicyclo[2.2.2]octane derivative with pyrrolidine (B122466) under basic conditions.
Table 2: Synthetic Strategies for Spiro-Bicyclic Systems
| Synthetic Approach | Key Reactions | Target Spiro System | Reference(s) |
| Multi-step sequence | Double Michael addition, Ring-closing metathesis | Spiro-bicyclo[2.2.2]octane derivatives | rsc.org |
| Co-trimerization | Mo(CO)₆ catalyzed [2+2+2] co-trimerization | Bis-armed spirocycles with bicyclo[2.2.2]octane unit | niscpr.res.in |
| Rearrangement/Metathesis | Claisen rearrangement, Ring-closing metathesis | Spiro-cyclohexene bicyclo[2.2.2]octane | researchgate.net |
| Cyclization | Reaction with pyrrolidine | Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine] | |
| Multi-step synthesis | Not specified | (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one] | nih.gov |
Synthesis of Nitrogen-Substituted Analogues (e.g., Sulfonamides, Thioureas)
Modification of the nitrogen atom at the 2-position provides a direct method for introducing diverse functional groups and modulating the properties of the 2-azabicyclo[2.2.2]octane scaffold. Sulfonamides and thioureas are two important classes of N-substituted analogues.
A series of 2-azabicyclo[2.2.2]octane sulfonamides has been synthesized using a multi-component reaction involving commercially available aldehydes, p-anisidine, 2-cyclohexen-1-one, and a catalytic amount of bismuth nitrate (B79036) pentahydrate. ucl.ac.uk This approach allows for the introduction of various aryl and sulfonyl groups to probe their effects on biological activity and selectivity. ucl.ac.uk
The synthesis of N-substituted thioureas has also been explored. pwr.edu.pl Typically, the chiral bicyclic amine, obtained via reduction of a corresponding azide, is reacted with an isothiocyanate. pwr.edu.pl The isothiocyanates themselves can be prepared from the amines by reacting them with carbon disulfide and a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). pwr.edu.pl
Table 3: Synthesis of N-Substituted 2-Azabicyclo[2.2.2]octane Analogues
| Analogue Type | Synthetic Method | Key Reagents | Reference(s) |
| Sulfonamides | Multi-component reaction | Aldehydes, p-anisidine, 2-cyclohexen-1-one, Bi(NO₃)₃·5H₂O | ucl.ac.uk |
| Thioureas | Reaction of amine with isothiocyanate | Bicyclic amine, Isothiocyanate | pwr.edu.pl |
| Phenylsulfonylcarbamoyl derivatives | Not specified | Not specified | nih.gov |
Diastereoselective Synthesis of Chiral Derivatives
The synthesis of enantiomerically pure 2-azabicyclo[2.2.2]octane derivatives is crucial for studying their interactions with chiral biological targets. Diastereoselective and asymmetric syntheses are employed to control the stereochemistry of the bicyclic system.
One successful strategy involves starting with enantiomerically enriched precursors. For example, racemic 2,3-diaryl-1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives can be synthesized from piperazines, and subsequent resolution using chiral acids yields enantiomerically enriched products with up to 99% enantiomeric excess (ee). nih.gov This method provides access to chiral DABCO derivatives that share the bicyclo[2.2.2]octane core. nih.gov
A PhD thesis details the synthesis of various chiral 2-azabicycloalkane derivatives, noting that the stereochemistry of the bicyclic units has a significant impact on their activity. pwr.edu.pl The work describes obtaining both pseudoenantiomeric amines, such as (1S,4S,5R)- and (1R,4R,5S)-2-azabicyclo[3.2.1]octane derivatives, from chiral pure azides, demonstrating control over the final product's stereochemistry. pwr.edu.pl Additionally, aza-Diels-Alder reactions between cyclopentadiene (B3395910) and imino-acetates bearing two chiral auxiliaries have been shown to be a highly diastereoselective method for synthesizing related 2-azabicyclo[2.2.1]hept-5-ene derivatives. acs.org
Table 4: Examples of Chiral Synthesis in Bicyclo[2.2.2]octane Systems
| Target System | Method | Key Feature | Reference(s) |
| 2,3-Disubstituted 1,4-diazabicyclo[2.2.2]octane | Resolution of racemic mixture | Use of commercially available optically active acids | nih.gov |
| Chiral 2-azabicycloalkanes | Synthesis from chiral precursors | Use of chiral pure azides to yield pseudoenantiomers | pwr.edu.pl |
| 2-Azabicyclo[2.2.1]hept-5-ene derivatives | Aza-Diels-Alder reaction | Use of two chiral auxiliaries on the imino-acetate | acs.org |
Conformational Analysis of Bridged Ring Systems
The rigid structure of the 2-azabicyclo[2.2.2]octane system is its most defining feature, with significant implications for its chemical and biological properties. Conformational analysis helps to understand how substituents and structural modifications influence the three-dimensional shape of this scaffold.
The introduction of substituents onto the bicyclic frame can influence its preferred conformation. A study on 2-nitroso-2-azabicyclo[2.2.2]octane derivatives demonstrated that the substitution of methyl groups at the C3 position sterically destabilizes the "A" conformation (where the nitroso oxygen is syn to C3). elsevierpure.com While the unsubstituted compound exists entirely in conformation A, a dimethyl-substituted analogue exists predominantly in the "B" conformation (87%), where the nitroso oxygen is syn to the C1 bridgehead. elsevierpure.com
A primary motivation for using the 2-azabicyclo[2.2.2]octane scaffold in medicinal chemistry is its ability to act as a conformationally restricted analogue of the more flexible piperidine (B6355638) ring. nih.govcolab.wsnih.gov The bicyclic structure constrains the embedded six-membered nitrogen-containing ring into a semi-rigid boat or twist-boat conformation. nih.govresearchgate.net
This principle has been applied to the design of analogues for various drugs. For instance, analogues of prodine-type analgesics were synthesized where the piperidine ring's conformation was restricted in the boat form by the 2-azabicyclo[2.2.2]octane nucleus. nih.govcolab.ws Similarly, eight analogues of fentanyl-type analgesics were developed in which the piperidine ring is locked into a boat conformation. nih.gov This conformational restriction removes the flexibility of the piperidine ring, which normally exists in a dynamic equilibrium of chair conformations, allowing for the study of specific conformations required for receptor binding. researchgate.netunipd.it
Spectroscopic Characterization and Structural Elucidation of 2 Azabicyclo 2.2.2 Octane 3,5 Dione and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for the complete assignment of all proton and carbon signals in the 2-azabicyclo[2.2.2]octane skeleton.
The ¹H NMR spectrum of 2-azabicyclo[2.2.2]octane derivatives provides information on the chemical environment, multiplicity, and spatial arrangement of protons. The ¹³C NMR spectrum reveals the number of distinct carbon environments. The complete assignment of ¹H and ¹³C NMR spectra for several 5-substituted and other derivatives of 2-azabicyclo[2.2.2]octane has been achieved. researchgate.netresearchgate.net
For instance, the characterization of 8β-Methyl-2-azabicyclo[2.2.2]octane-3,5-dione provided distinct signals corresponding to the bicyclic core and the methyl substituent. thieme-connect.com In its ¹H NMR spectrum, a broad singlet for the NH proton is observed around 7.92 ppm. thieme-connect.com The bridgehead protons and methylene (B1212753) protons resonate in the upfield region. thieme-connect.com The ¹³C NMR spectrum shows two characteristic carbonyl signals for the amide and ketone groups at δ = 171.8 and 205.1 ppm, respectively. thieme-connect.com
Detailed NMR data for representative derivatives are presented below.
Interactive Table: ¹H and ¹³C NMR Data for 2-Azabicyclo[2.2.2]octane-3,5-dione Derivatives
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |
| 8β-Methyl-2-azabicyclo[2.2.2]octane-3,5-dione | ¹H | CDCl₃ | 7.92 (br s, 1H, NH), 3.93-3.98 (m, 1H), 3.03-3.11 (m, 1H), 2.40-2.49 (m, 2H), 2.28-2.37 (m, 1H), 2.20 (dd, J = 18.5, 1.9 Hz, 1H), 1.31 (ddd, J = 13.0, 4.6, 1.0 Hz, 1H), 1.06 (d, J = 7.1 Hz, 3H) | thieme-connect.com |
| ¹³C | CDCl₃ | 205.1 (CO), 171.8 (CO), 64.4 (CH), 47.0 (CH), 43.8 (CH₂), 35.4 (CH₂), 29.4 (CH), 20.8 (Me) | thieme-connect.com | |
| 2-(4-Methoxyphenyl)-7,7-dimethyl-2-azabicyclo[2.2.2]octane-3,5-dione | ¹H | CDCl₃ | 7.28 (d, J = 9.0, 2H, ArCH), 6.91 (d, J = 9.0, 2H, ArCH), 3.84 (dd, J = 3.2, 2.1, 1H, H-1), 3.80 (s, 3H, OMe) | whiterose.ac.uk |
| Methyl 3-Formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate | ¹H | CDCl₃ | 4.61 (brs, 1H, H-1), 4.23-4.37 (dd, 1H, H-3eq), 3.98 (brs, 1H, H-4), 3.73 (s, 3H, CH₃) | rsc.org |
| ¹³C | CDCl₃ | 212.3-213.2 (C-6), 156.0 (CO), 67.4-67.7 (C-4), 52.8 (CH₃), 49.4 (C-5), 45.9-46.1 (C-3), 43.4-43.7 (C-1), 38.3 (C-7), 29.4-29.9 (C-8) | rsc.org |
While 1D NMR provides fundamental data, 2D NMR techniques are indispensable for unambiguous structural proof, especially for complex molecules with overlapping signals.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds, which is crucial for tracing the connectivity of the aliphatic chains within the bicyclic system. researchgate.netresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlation). This technique is instrumental in assigning the ¹³C signals based on the already assigned proton spectrum. researchgate.netresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close in space, regardless of whether they are bonded. This provides critical information about the stereochemistry and conformation of the molecule, for example, by showing through-space correlations between axial and equatorial protons or between substituents and the bicyclic core.
The combined use of these techniques allows for the complete and unambiguous assignment of all proton and carbon resonances and confirms the constitution and relative stereochemistry of this compound derivatives. ceon.rs
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. The IR spectra of this compound and its derivatives are characterized by strong absorption bands corresponding to the N-H and carbonyl groups.
The key diagnostic absorptions include:
N-H Stretch: A moderate to sharp band typically appears in the region of 3200-3400 cm⁻¹ for the secondary amide. For example, 8β-Methyl-2-azabicyclo[2.2.2]octane-3,5-dione shows a band at 3244 cm⁻¹. thieme-connect.com
C=O Stretch (Ketone): A strong, sharp absorption band is observed around 1730-1740 cm⁻¹. In 2-(4-methoxyphenyl)-7,7-dimethyl-2-azabicyclo[2.2.2]octane-3,5-dione, this appears at 1739 cm⁻¹. whiterose.ac.uk
C=O Stretch (Amide/Lactam): A strong, sharp absorption band for the lactam carbonyl is typically found between 1680-1695 cm⁻¹. Derivatives show this band at 1681 cm⁻¹ thieme-connect.com, 1680 cm⁻¹ whiterose.ac.uk, and 1680 cm⁻¹. rsc.org
C-H Stretch: Absorptions for sp³ C-H stretching are observed below 3000 cm⁻¹. thieme-connect.comwhiterose.ac.ukrsc.org
Interactive Table: Key IR Absorption Bands (cm⁻¹) for this compound Derivatives
| Compound | N-H Stretch | C=O Stretch (Ketone) | C=O Stretch (Amide) | Reference |
| 8β-Methyl-2-azabicyclo[2.2.2]octane-3,5-dione | 3244 | 1730 | 1681 | thieme-connect.com |
| 2-(4-Methoxyphenyl)-7,7-dimethyl-2-azabicyclo[2.2.2]octane-3,5-dione | - | 1739 | 1680 | whiterose.ac.uk |
| Methyl 3-Formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate | 3416 (O-H) | 1733 (Ester C=O) | 1680 (Aldehyde C=O) | rsc.org |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides precise information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can confirm the molecular formula of a molecule with high accuracy.
For 8β-Methyl-2-azabicyclo[2.2.2]octane-3,5-dione, HRMS analysis using electrospray ionization (ESI) gave an [M+H]⁺ ion at m/z 154.0864, which corresponds precisely to the calculated value of 154.0863 for the molecular formula C₈H₁₂NO₂. thieme-connect.com Similarly, the molecular formula for other derivatives has been confirmed using this technique. whiterose.ac.ukrsc.org This exact mass measurement provides unequivocal proof of the elemental composition, distinguishing it from any other potential isomers.
While detailed fragmentation studies are not extensively reported, analysis of the mass spectrum can reveal characteristic fragmentation patterns of the bicyclic system, involving cleavage of the C-C and C-N bonds of the octane frame, which can further support structural assignments.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and absolute stereochemistry. The parent compound, this compound, has been prepared as a crystalline solid, making it suitable for such analysis. researchgate.net Several related bicyclic compounds prepared through similar synthetic routes have been fully characterized by X-ray crystallography. thieme-connect.com
For chiral derivatives of this compound, X-ray crystallography can be used to determine the structure of both the racemic mixture and the individual enantiomers. When a racemic compound crystallizes, it can form either a racemic compound (containing both enantiomers in an ordered arrangement within the unit cell) or a conglomerate (a physical mixture of separate crystals of each enantiomer).
The determination of the crystal structure of a single enantiomer, often obtained through resolution or asymmetric synthesis, allows for the assignment of the absolute configuration (R/S) of each stereocenter. This is typically achieved by using anomalous dispersion effects or by co-crystallization with a chiral auxiliary of known absolute configuration. The analysis of crystal structures of both racemic and enantiomerically pure forms of related diazabicyclo[2.2.2]octane systems has been successfully performed, demonstrating the utility of this technique for establishing the absolute configuration of these bicyclic frameworks. rsc.org This provides the ultimate proof of structure and stereochemistry.
Computational and Theoretical Investigations of 2 Azabicyclo 2.2.2 Octane 3,5 Dione
Theoretical NMR Chemical Shift Predictions (e.g., GIAO Approach)
Computational methods are frequently used to predict NMR chemical shifts, which is an invaluable aid in structure elucidation and assignment of complex experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for this purpose and is typically used in conjunction with DFT. researchgate.netresearchgate.net
For derivatives of the azabicyclo[2.2.2]octane skeleton, ¹H and ¹³C chemical shifts have been calculated using the GIAO/DFT approach. researchgate.net These theoretical predictions allow for a direct comparison with experimental values, helping to confirm proposed structures and resolve ambiguities in spectral assignments. researchgate.net
The accuracy of these predictions depends on the chosen DFT functional and basis set. Benchmark studies have identified functionals like WP04 and ωB97X-D as providing high accuracy for ¹H and ¹³C chemical shift predictions, respectively, often with root-mean-square deviations of less than 0.2 ppm for protons and 3 ppm for carbons. mdpi.com This process of correlating calculated chemical shifts with experimental data is particularly powerful when combined with conformational analysis, as it ensures that the predicted NMR parameters correspond to the lowest energy, and thus most populated, conformer in solution. researchgate.net
Table 2: Computational Methods for NMR Prediction
| Methodology | Application | Key Benefit | Reference |
|---|---|---|---|
| GIAO/DFT (B3LYP) | Calculation of ¹H and ¹³C chemical shifts. | Correlates calculated conformations with solution-state structures. | researchgate.netresearchgate.net |
| GIAO with optimized functionals (e.g., WP04, ωB97X-D) | High-accuracy prediction of ¹H and ¹³C chemical shifts. | Aids in unambiguous structure determination and spectral assignment. | mdpi.com |
Electronic Structure Analysis
The electronic structure of 2-Azabicyclo[2.2.2]octane-3,5-dione is a subject of significant interest due to the interplay between the rigid bicyclic framework and the electron-withdrawing nature of the two carbonyl groups within the lactam and ketone functionalities. Computational quantum chemistry methods, particularly Density Functional Theory (DFT), provide a powerful lens for examining the distribution of electrons and the nature of molecular orbitals, which are fundamental to understanding the molecule's reactivity and properties.
Theoretical investigations into the electronic properties of related bicyclic systems, such as bicyclo[2.2.2]octane derivatives and other azabicycloalkanes, are commonly performed using DFT calculations with hybrid functionals like B3LYP, paired with basis sets such as 6-31G* or the more extensive 6-311G(d,p). rroij.comresearchgate.netrroij.com These methods have been shown to provide a reliable balance between computational cost and accuracy for predicting geometries, orbital energies, and charge distributions in such molecules. researchgate.net
A detailed analysis of this compound would focus on several key aspects of its electronic landscape: the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and the distribution of atomic charges.
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability.
For this compound, the HOMO is expected to be primarily localized on the non-bonding lone pair orbitals of the nitrogen and oxygen atoms. The LUMO, conversely, would be characterized by the antibonding π* orbitals associated with the two carbonyl groups (C3=O and C5=O). The precise energies and contributions from each atom would be determined by detailed quantum chemical calculations.
| Molecular Orbital | Expected Primary Character | Key Atomic Contributions | Role in Reactivity |
| HOMO | Non-bonding (n) | Nitrogen (N2) lone pair, Carbonyl Oxygen (O at C3, O at C5) lone pairs | Site of protonation and electrophilic attack; electron donation. |
| LUMO | Antibonding pi (π) | Carbonyl carbons (C3, C5) and oxygens | Site of nucleophilic attack; electron acceptance. |
| HOMO-1 | Non-bonding (n) / Sigma (σ) | Likely a combination of other oxygen lone pairs and C-C/C-N sigma bonds. | Secondary site for electron donation. |
| LUMO+1 | Antibonding pi (π) / Antibonding sigma (σ) | The other π orbital of the carbonyls or a σ* orbital of the bicyclic frame. | Secondary site for electron acceptance. |
This table represents a qualitative prediction of the nature of the frontier molecular orbitals based on the functional groups present in the molecule.
Further insight is provided by analyzing the distribution of electron density. A Mulliken population analysis or Natural Bond Orbital (NBO) analysis would reveal the partial atomic charges on each atom. Due to the high electronegativity of the oxygen and nitrogen atoms, significant charge polarization is expected. The carbonyl carbons (C3 and C5) would carry a substantial partial positive charge, making them electrophilic centers. The carbonyl oxygens and the lactam nitrogen would, in turn, bear partial negative charges.
The molecular electrostatic potential (MEP) map visually represents this charge distribution. For this compound, the MEP would show negative potential (typically colored red or yellow) concentrated around the carbonyl oxygens, indicating regions that are rich in electrons and susceptible to electrophilic attack. Regions of positive potential (blue) would be located around the electrophilic carbonyl carbons and the hydrogen atoms.
| Atom/Region | Expected Partial Charge (Mulliken/NBO) | Expected MEP Color | Implication for Reactivity |
| Carbonyl Oxygens (at C3, C5) | Negative (δ-) | Red / Deep Red | Strong electrophile attraction; hydrogen bond acceptor. |
| Lactam Nitrogen (N2) | Negative (δ-) | Yellow / Orange | Nucleophilic center; hydrogen bond acceptor. |
| Carbonyl Carbons (C3, C5) | Positive (δ+) | Blue / Light Blue | Primary sites for nucleophilic attack. |
| Bridgehead Carbons (C1, C4) | Slightly Positive (δ+) | Green / Light Blue | Less electrophilic than carbonyl carbons. |
| Aliphatic Hydrogens | Slightly Positive (δ+) | Light Blue | Potential sites for weak interactions. |
This table outlines the predicted charge distribution and corresponding molecular electrostatic potential features, highlighting regions of high and low electron density.
Applications of 2 Azabicyclo 2.2.2 Octane 3,5 Dione and Its Derivatives in Advanced Organic Synthesis
Role as Key Synthetic Intermediates in Total Synthesis
The unique three-dimensional architecture of the 2-azabicyclo[2.2.2]octane core makes it an attractive starting point for the stereocontrolled synthesis of intricate molecular targets.
Natural Product Synthesis (e.g., Alkaloids like Camptothecin, Grandisine B, Isoquinuclidines)
The 2-azabicyclo[2.2.2]octane skeleton is a prominent feature in numerous alkaloids and has been instrumental in their laboratory synthesis. A notable method for creating the parent dione (B5365651) involves a hetero-Diels-Alder reaction between an electron-deficient nitrile, such as p-toluenesulfonyl cyanide, and a silyl (B83357) enol ether of cyclohexenone. researchgate.netnih.gov Subsequent hydrolysis of the resulting adduct yields 2-azabicyclo[2.2.2]octane-3,5-dione, a versatile precursor for more complex molecules. researchgate.netresearchgate.net
This scaffold is central to the synthesis of isoquinuclidine alkaloids. researchgate.netst-andrews.ac.uk For instance, synthetic strategies have been developed to produce functionalized isoquinuclidines, which are precursors to Gelsemium alkaloids. orgsyn.org Furthermore, the synthesis of the alkaloid (±)-grandisine B has been achieved using a biomimetic approach that involves a derivative of the 2-azabicyclo[2.2.2]octane framework. whiterose.ac.uk The isoquinuclidine core is also a key component in the assembly of the sarpagine (B1680780) family of alkaloids, where strategies like intramolecular oxidative coupling are used to construct the rigid 1-azabicyclo[2.2.2]octane system. acs.orgresearchgate.net
While not a direct precursor in all published routes, the structural motifs derived from 2-azabicyclo[2.2.2]octanoids are crucial for building the complex ring systems of other important alkaloids. For example, a synthetic pathway to the parent ABCD ring core of the potent anticancer agent Camptothecin has been developed utilizing chemistry related to these bicyclic structures. researchgate.net
Design and Synthesis of Conformationally Restricted Analogues
The rigidity of the 2-azabicyclo[2.2.2]octane nucleus is a highly desirable feature for medicinal chemists. It allows for the synthesis of conformationally restricted analogues of biologically active molecules, which helps in understanding structure-activity relationships (SAR) and can lead to improved pharmacological properties such as potency and selectivity.
By locking the flexible piperidine (B6355638) ring of certain drugs into the more rigid boat conformation of the 2-azabicyclo[2.2.2]octane system, researchers have created potent analogues. nih.gov This approach was successfully applied to develop analogues of prodine-type analgesics, with one such compound showing significant analgesic activity. nih.gov Similarly, a conformationally restricted analogue of acetylcholine (B1216132), (-)-spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], was synthesized and identified as a highly selective and potent full agonist at the α7 nicotinic acetylcholine receptor. nih.gov The scaffold has also been employed to create rigid agonists for the kappa-opioid receptor (KOR), allowing for the study of how the defined dihedral angle of the pharmacophore influences receptor affinity. rsc.org
Chiral Auxiliaries and Ligands in Asymmetric Catalysis
Derivatives of 2-azabicyclo[2.2.2]octane have been successfully employed as both chiral auxiliaries and as ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically enriched compounds.
Organocatalytic Applications (e.g., Aldol (B89426), Michael, Epoxide Ring-Opening Reactions)
Chiral 2-azabicycloalkane derivatives have emerged as effective organocatalysts. Although some applications have shown moderate success, they highlight the potential of this scaffold. For example, a chiral 2-azanorbornane-based amino alcohol, a related bicyclic amine, has been used to catalyze asymmetric Michael reactions between β-keto esters and nitroolefins, achieving good diastereomeric ratios. pwr.edu.pl In another study, various bicyclic catalysts were tested in the enantioselective aldol reaction of indole-2,3-dione with cyclohexanone. pwr.edu.pl Furthermore, the asymmetric ring-opening of cyclohexene (B86901) oxide with aniline (B41778) has been investigated using non-racemic sulfinamides derived from a 2-azabicyclo[3.2.1]octane scaffold, demonstrating the potential for these systems to induce stereoselectivity in epoxide openings. pwr.edu.pl
Ligands for Metal-Catalyzed Asymmetric Transformations
The rigid bicyclic framework of this family of compounds is ideal for designing chiral ligands for transition metal-catalyzed reactions. The defined stereochemistry of the scaffold can effectively control the spatial arrangement of the catalytic metal center, leading to high levels of enantioselectivity.
Chiral diene ligands based on the bicyclo[2.2.2]octane skeleton have been developed for rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones. sigmaaldrich.com Another powerful application involves the use of a chiral cis-2,5-diaminobicyclo[2.2.2]octane scaffold to create "salen" ligands. nih.gov Iron(III)-salen complexes derived from this scaffold have proven to be effective catalysts for several transformations, including the asymmetric sulfa-Michael addition of thiols to α,β-unsaturated ketones and the Conia-ene carbocyclization, producing products with high yield and enantiomeric excess. researchgate.net These salen-metal complexes offer a predictable stereochemical outcome, making them valuable tools in asymmetric synthesis. nih.gov
Scaffold Design for Structure-Activity Relationship (SAR) Studies in Chemical Biology (focus on scaffold utility for chemical diversification)
The 2-azabicyclo[2.2.2]octane scaffold serves as an excellent template for generating libraries of diverse compounds for structure-activity relationship (SAR) studies. Its rigid nature ensures that any observed changes in biological activity can be more directly attributed to the modification of functional groups rather than to conformational changes of the core structure. This allows for a systematic exploration of the chemical space around a pharmacophore.
This utility has been demonstrated in the development of agonists for the melanocortin subtype-4 receptor, where substitutions on a 2-azabicyclo[2.2.2]octane-6-carboxamide core were explored to enhance binding affinity and potency. acs.org The scaffold's defined geometry is also valuable in designing selective ligands for neurotransmitter receptors. For example, it has been used to define a model for the 5-HT3 receptor site by creating and testing a series of conformationally restricted antagonists. acs.org In another instance, the 2,5-diazabicyclo[2.2.2]octane variant was used to synthesize conformationally rigid KOR agonists to study the impact of a fixed pharmacophore orientation on receptor binding. rsc.org The ability to systematically and predictably modify the substitution pattern on this rigid core makes it a powerful tool for chemical diversification in the pursuit of new therapeutic agents. rsc.orgsemanticscholar.org
Research Findings Summary
| Application Area | Reaction Type | Scaffold/Derivative | Catalyst/Reagent | Key Findings | Reference |
| Total Synthesis | Hetero-Diels-Alder | Silyl enol ether of cyclohexenone | p-Toluenesulfonyl cyanide | Efficient route to 2-azabicyclo[2.2.2]octa-3,5-dione. | researchgate.netnih.gov |
| Total Synthesis | Biomimetic Synthesis | Grandisine D (precursor) | Formic acid | Successful synthesis of (±)-grandisine B. | whiterose.ac.uk |
| Medicinal Chemistry | Conformationally Restricted Analogue Synthesis | 2-azabicyclo[2.2.2]octane | - | Created potent prodine-type analgesics. | nih.gov |
| Medicinal Chemistry | Conformationally Restricted Analogue Synthesis | Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one] | - | Highly selective full agonist at the α7 nicotinic receptor. | nih.gov |
| Asymmetric Catalysis | Michael Addition | Chiral 2-azanorbornane amino alcohol | Organocatalyst | Good diastereomeric ratios and yields. | pwr.edu.pl |
| Asymmetric Catalysis | 1,4-Addition | Chiral bicyclo[2.2.2]octadiene ligand | Rhodium complex | High enantioselectivity in additions to α,β-unsaturated ketones. | sigmaaldrich.com |
| Asymmetric Catalysis | Sulfa-Michael Addition | Chiral cis-2,5-diaminobicyclo[2.2.2]octane-salen | Iron(III) complex | Excellent yield and high enantiomeric excess. | researchgate.net |
| SAR Studies | Agonist Development | 2-azabicyclo[2.2.2]octane-6-carboxamide | - | Scaffold allowed systematic modification to improve potency. | acs.org |
Design of Bridged Bicyclic Systems for Specific Molecular Recognition (e.g., receptor ligands)
The rigid 2-azabicyclo[2.2.2]octane framework is a highly attractive scaffold in medicinal chemistry for the design of ligands that require specific molecular recognition at biological receptors. Its inherent structural rigidity minimizes the number of possible conformations a molecule can adopt, which can lead to enhanced binding affinity and selectivity for a target receptor. The dione functionality at the 3- and 5-positions of this compound offers versatile synthetic handles for the introduction of various pharmacophoric features, enabling the systematic exploration of structure-activity relationships (SAR).
The utility of the parent 2-azabicyclo[2.2.2]octane nucleus has been demonstrated in the development of potent and selective receptor ligands. For instance, analogues of prodine-type analgesics incorporating this bicyclic system have been synthesized. nih.gov One such analogue, 2-methyl-6-trans-phenyl-6-cis-propionoxy-2-azabicyclo[2.2.2]octane, exhibited significant analgesic activity, underscoring the favorable influence of the conformationally restricted piperidine ring in the boat form on receptor interaction. nih.gov
Furthermore, the strategic application of this scaffold has led to the discovery of highly selective agonists for nicotinic acetylcholine receptors (nAChRs). A notable example is (-)-spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], a conformationally restricted analogue of acetylcholine. nih.gov This compound was found to be a potent and highly selective full agonist at the α7 nAChR, with preliminary SAR studies indicating that the rigid molecular structure is crucial for its high affinity. nih.gov
The synthesis of this compound itself, via a hetero-Diels-Alder reaction, provides a direct route to this valuable isoquinuclidinone core. researchgate.net This dione is a key intermediate, poised for chemical elaboration to generate a library of derivatives for screening against various receptor targets. researchgate.net The dione moieties can be selectively functionalized to introduce substituents that can engage in specific interactions—such as hydrogen bonding, hydrophobic interactions, or ionic bonding—with the amino acid residues of a receptor's binding pocket.
A summary of representative 2-azabicyclo[2.2.2]octane derivatives and their receptor targets is presented in the table below.
| Compound Name | Receptor Target | Biological Activity |
| 2-methyl-6-trans-phenyl-6-cis-propionoxy-2-azabicyclo[2.2.2]octane | Opioid Receptors | Analgesic nih.gov |
| (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one] | α7 Nicotinic Acetylcholine Receptor | Selective Full Agonist nih.gov |
| 2-(S)-[(2-Benzenesulfonyl-2-(S)-azabicyclo[2.2.2]octane-3-carbonyl)amino]-3-(4-dimethylcarbamoyl-oxyphenyl)propanoic acid | α4β1 Integrin | Antagonist researchgate.net |
Conformational Restriction in Scaffold Design
Conformational restriction is a powerful strategy in modern drug design aimed at improving the potency, selectivity, and pharmacokinetic properties of a lead compound. By reducing the flexibility of a molecule, the entropic penalty of binding to a receptor is minimized, as the molecule exists in a limited number of conformations, one of which is the bioactive conformation. The 2-azabicyclo[2.2.2]octane skeleton is an exemplary scaffold for implementing this strategy.
The rigid, cage-like structure of the 2-azabicyclo[2.2.2]octane core pre-organizes the appended functional groups into well-defined spatial orientations. This is particularly advantageous when the desired bioactive conformation of a flexible ligand is known or can be hypothesized. By incorporating the key pharmacophoric elements onto the rigid bicyclic scaffold, it is possible to "lock" the molecule in a conformation that is optimal for binding to the target receptor.
The synthesis and analgesic activity of 2-azabicyclo[2.2.2]octane analogues of prodine serve as a classic example of this principle. In these molecules, the piperidine ring, which is typically flexible, is constrained in a boat-like conformation by the bicyclic system. nih.gov This conformational restriction was shown to be compatible with significant analgesic activity, demonstrating that this specific geometry is favorable for interaction with opioid receptors. nih.gov
The development of a 2-azabicyclo[2.2.2]octane-based α4β1 integrin antagonist for the potential treatment of asthma further illustrates the power of this approach. researchgate.net The bicyclic core serves as a rigid platform to correctly position the substituents required for potent and selective antagonism of the integrin receptor.
The table below outlines key research findings related to the conformational restriction of 2-azabicyclo[2.2.2]octane derivatives.
| Research Focus | Key Finding | Implication for Scaffold Design |
| Analgesic Activity of Prodine Analogues | The 2-azabicyclo[2.2.2]octane nucleus restricts the piperidine ring to a boat conformation, which is associated with significant analgesic activity. nih.gov | Demonstrates that enforcing a specific ring conformation can lead to potent biological activity. |
| α7 nAChR Agonism | A spiro-oxazolidinone derivative of 1-azabicyclo[2.2.2]octane shows high selectivity, with minor structural changes leading to a significant loss of affinity. nih.gov | Highlights the importance of a rigid structure for achieving high receptor selectivity. |
| Synthesis of this compound | The dione is readily prepared via a hetero-Diels-Alder reaction, providing a versatile intermediate. researchgate.net | Offers a practical starting point for the synthesis of new conformationally restricted ligands. |
| α4β1 Integrin Antagonism | A 2-azabicyclo[2.2.2]octane-based compound was selected as a clinical candidate for asthma due to its potent antagonist activity. researchgate.net | Validates the use of this scaffold in developing drugs with complex biological targets. |
Future Directions and Emerging Research Avenues
Novel Synthetic Routes and Green Chemistry Approaches
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern organic chemistry. For 2-azabicyclo[2.2.2]octane-3,5-dione and its derivatives, research is moving beyond traditional multi-step syntheses towards more streamlined and sustainable approaches.
One of the primary methods for constructing the 2-azabicyclo[2.2.2]octane core is the hetero-Diels-Alder reaction . A notable example involves the reaction of an electron-deficient nitrile, such as p-toluenesulfonyl cyanide, with a silyl (B83357) enol ether of a cyclohexenone. This cycloaddition yields a hydrolytically sensitive adduct that, upon hydrolysis, provides this compound in excellent yield. acs.orgresearchgate.net
Emerging research focuses on making these cycloadditions more efficient and greener. The use of microwave-assisted organic synthesis (MAOS) has shown promise in accelerating reaction times and improving yields for the synthesis of related bicyclo[2.2.2]octene structures. researchgate.net The application of microwave irradiation to the synthesis of this compound could significantly reduce reaction times and energy consumption.
Another promising green approach is the use of aqueous media for these transformations. One-pot, three-component condensation reactions catalyzed by entities like 1,4-diazabicyclo[2.2.2]octane (DABCO) in aqueous ethanol (B145695) have been successfully employed for the synthesis of related heterocyclic systems. orientjchem.org A tandem amination/lactamisation sequence using aqueous ammonia (B1221849) offers a direct and atom-economical route to 2-azabicyclo[2.2.2]octanones, highlighting a significant step towards greener synthesis.
Future research in this area will likely focus on the development of catalytic, one-pot procedures that minimize waste and avoid the use of hazardous reagents and solvents. The exploration of biocatalysis and the use of renewable starting materials are also anticipated to be key areas of investigation.
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. For this compound, computational studies are beginning to shed light on its synthesis and potential transformations.
Density Functional Theory (DFT) calculations have been employed to study the conformational preferences and spectroscopic properties of related 1-azabicyclo[2.2.2]octane derivatives. researchgate.net Such studies can be extended to this compound to predict its stable conformations and reactivity patterns. For instance, DFT can be used to model the transition states of the hetero-Diels-Alder reaction to understand the factors controlling stereoselectivity.
Computational tools are also valuable for predicting the reactivity of the dione (B5365651) functionality. The dual descriptor, a concept derived from conceptual DFT, can be used to predict the nucleophilic and electrophilic sites within the molecule, thus guiding the exploration of new chemical reactions. scirp.org By calculating the Fukui functions and the dual descriptor for this compound, researchers can identify the most probable sites for attack by various reagents.
The future of computational modeling in this field lies in the development of predictive models for synthesis. By combining quantum mechanical calculations with machine learning algorithms, it may become possible to predict the optimal reaction conditions and catalysts for the synthesis of specific derivatives of this compound with high accuracy. These in silico experiments will accelerate the discovery of new synthetic routes and novel chemical transformations.
Exploration of New Chemical Transformations
The dione functionality in this compound presents a rich platform for a variety of chemical transformations, opening doors to a wide range of novel derivatives. While the synthesis of the parent compound is established, the exploration of its reactivity is an active area of research.
The carbonyl groups at positions 3 and 5 can be subjected to a range of reactions, including reductions, additions of organometallic reagents, and condensations. For example, selective reduction of one carbonyl group could lead to the corresponding hydroxy-ketone, a valuable intermediate for further functionalization. The synthesis of various substituted phenylsulfonylcarbamoyl derivatives of 2-azabicyclo[2.2.2]octane has been reported, indicating the feasibility of modifying the core structure. nih.gov
Furthermore, the lactam functionality offers opportunities for N-alkylation or N-acylation, allowing for the introduction of diverse substituents. The synthesis of isoquinoline-1,3(2H,4H)-dione derivatives through radical cascade reactions of acryloyl benzamides provides a precedent for exploring radical-mediated transformations on the this compound scaffold. rsc.org
Future research will likely focus on the regioselective and stereoselective functionalization of the dione. This could involve the use of protecting group strategies or the development of catalysts that can differentiate between the two carbonyl groups. The exploration of ring-opening reactions, rearrangements, and multicomponent reactions involving this compound will undoubtedly lead to the discovery of novel molecular architectures with potential applications in medicinal chemistry and materials science.
Development of Highly Enantioselective Catalytic Methods
The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. The development of highly enantioselective catalytic methods for the synthesis of chiral this compound and its derivatives is a key research frontier.
The aza-Diels-Alder reaction is a powerful tool for the asymmetric synthesis of nitrogen-containing heterocycles. The use of chiral Lewis acid catalysts has been shown to be effective in promoting enantioselective aza-Diels-Alder reactions. scielo.br For instance, chiral zirconium complexes derived from BINOL have been developed as excellent catalysts for the reaction of aldimines with Danishefsky's dienes, affording piperidine (B6355638) derivatives with high enantioselectivities. acs.orgnih.gov The application of such catalysts to the synthesis of this compound could provide a direct route to enantiomerically enriched products.
Organocatalysis has also emerged as a powerful strategy for asymmetric synthesis. Chiral N-heterocyclic carbenes (NHCs) have been successfully employed in enantioselective aza-Diels-Alder reactions of N-sulfonyl-α,β-unsaturated imines, yielding dihydropyridinone products with exceptional diastereo- and enantioselectivities. acs.org An enantioselective route to substituted chiral isoquinuclidines has been developed using an organocatalyzed Diels-Alder reaction followed by a photoredox cleavage, demonstrating the potential of this approach for accessing complex alkaloids. rsc.org
Future efforts in this area will be directed towards the design and synthesis of new, more efficient, and selective chiral catalysts. The development of catalysts that can operate under mild and environmentally friendly conditions will be a priority. Furthermore, the combination of different catalytic strategies, such as cooperative catalysis involving both a metal and an organocatalyst, may lead to unprecedented levels of stereocontrol in the synthesis of chiral this compound derivatives.
Q & A
Q. What synthetic methodologies are established for the preparation of 2-Azabicyclo[2.2.2]octane-3,5-dione?
The compound is synthesized via a tandem amination/lactamisation sequence using 6-carboalkoxy-cyclohex-2-enones and aqueous ammonia. This method allows for efficient bicyclic framework construction, with yields dependent on reaction temperature, ammonia concentration, and catalyst selection. Optimization studies indicate that elevated temperatures (70–90°C) and controlled stoichiometry improve lactam cyclization efficiency .
Q. How is the structural integrity of this compound validated post-synthesis?
X-ray crystallography is the gold standard for confirming the three-dimensional bicyclic structure, as demonstrated in analogous 2-oxabicyclo[2.2.2]octane systems (Fig. 3a). Complementary techniques include H/C NMR for verifying lactam and ketone functionalities, and IR spectroscopy to confirm carbonyl stretching frequencies (~1700–1750 cm).
Q. What safety precautions are recommended for handling bicyclic lactams like this compound?
While specific data for this compound is limited, structurally related bicyclooctane derivatives exhibit hazards such as skin/eye irritation (H315, H319) and respiratory sensitization (H335). Researchers should use PPE (gloves, goggles), work under fume hoods, and adhere to waste disposal protocols for lactams and amines .
Advanced Research Questions
Q. How can low yields in the amination/lactamisation step be systematically addressed?
Key factors include:
- Substrate modification : Introducing electron-withdrawing groups on the cyclohexenone ring to enhance ammonia nucleophilicity.
- Catalytic optimization : Screening Lewis acids (e.g., ZnCl) to accelerate lactam cyclization.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve ammonia solubility and reaction homogeneity. Evidence from analogous syntheses highlights the need for iterative condition screening to balance reactivity and side-product formation .
Q. What strategies enable enantioselective synthesis of this compound derivatives?
Chiral auxiliaries or asymmetric catalysis can be employed. For example:
- Use of enantiopure cyclohexenone precursors to dictate stereochemistry during amination.
- Transition-metal catalysts (e.g., Pd or Rh complexes) for asymmetric hydrogenation of intermediate enamines. Structural analogs (e.g., tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate) demonstrate the feasibility of stereocontrol in bicyclic systems .
Q. How does the bicyclic scaffold influence bioactivity in nicotinic receptor targeting?
The rigid 2-azabicyclo[2.2.2]octane core acts as a phenyl bioisostere, enhancing binding affinity to nicotinic acetylcholine receptors (nAChRs) by mimicking the planar aromatic structure while improving metabolic stability. Derivatives with substituents at the 3- and 5-positions show selective agonism, as seen in W-56203 analogs (Fig. 5).
Q. How can researchers resolve contradictions in pharmacological activity data across studies?
Methodological approaches include:
- Purity validation : HPLC-MS to rule out impurities affecting assay results.
- Receptor subtype profiling : Radioligand binding assays (e.g., α4β2 vs. α7 nAChR subtypes).
- Structural benchmarking : Comparing X-ray/NMR data with bioactive conformations of analogs to identify critical pharmacophoric features .
Q. What role does this compound play in natural product synthesis?
The compound serves as a key intermediate for polycyclic alkaloids. Its lactam-ketone framework enables ring-expansion reactions, such as intramolecular cycloadditions, to construct indolizidine or grandisine alkaloid cores. Current research explores its utility in stereoselective C–N bond formations for complex heterocycles .
Methodological Notes
-
Data Tables :
Parameter Value/Observation Reference Optimal Reaction Temp 70–90°C Key IR Stretch (C=O) ~1700–1750 cm Bioisosteric Application nAChR Agonism -
Critical Challenges :
- Scalability of enantioselective routes.
- Balancing steric effects in N-substituted derivatives for receptor selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
